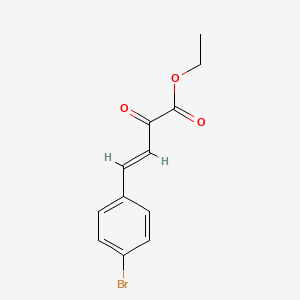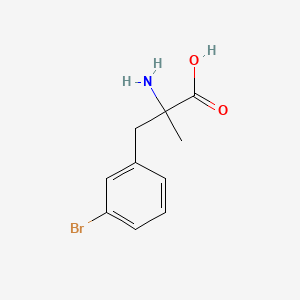
alpha-Me-D-Phe(3-Br)-OH.H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Me-D-Phe(3-Br)-OH.H2O: is a brominated derivative of alpha-methyl-D-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Me-D-Phe(3-Br)-OH.H2O typically involves the bromination of alpha-methyl-D-phenylalanine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Me-D-Phe(3-Br)-OH.H2O can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or brominated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the removal of the bromine atom or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Brominated oxides or derivatives.
Reduction: De-brominated compounds or reduced functional groups.
Substitution: Substituted phenylalanine derivatives with various functional groups.
Scientific Research Applications
Chemistry: alpha-Me-D-Phe(3-Br)-OH.H2O is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules. Its brominated phenyl ring allows for further functionalization, making it a versatile intermediate in chemical research.
Biology: In biological research, this compound is used to study the effects of brominated amino acids on protein structure and function. It can be incorporated into peptides and proteins to investigate their stability, folding, and interactions with other biomolecules.
Medicine: This compound has potential applications in medicinal chemistry, where it is explored for its role in drug design and development. Brominated derivatives of amino acids are studied for their potential therapeutic properties and as probes for biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of alpha-Me-D-Phe(3-Br)-OH.H2O involves its interaction with molecular targets, such as enzymes and receptors. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The compound’s effects are mediated through pathways involving protein interactions and modifications, which can alter cellular processes and functions.
Comparison with Similar Compounds
alpha-Me-D-Phe(4-Br)-OH: A brominated derivative with the bromine atom at the 4-position on the phenyl ring.
alpha-Me-D-Phe(3-F)-OH: A fluorinated derivative with a fluorine atom at the 3-position on the phenyl ring.
alpha-Me-D-Phe(3-Cl)-OH: A chlorinated derivative with a chlorine atom at the 3-position on the phenyl ring.
Comparison: alpha-Me-D-Phe(3-Br)-OH.H2O is unique due to the presence of the bromine atom at the 3-position, which can influence its chemical reactivity and biological activity differently compared to other halogenated derivatives. The bromine atom’s size and electronegativity can affect the compound’s interactions with molecular targets, making it distinct from its fluorinated and chlorinated counterparts.
Properties
IUPAC Name |
2-amino-3-(3-bromophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSKUVWGVFCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
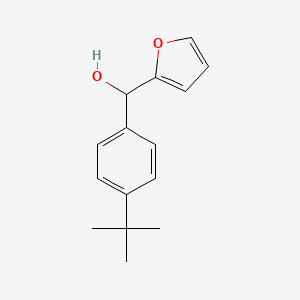
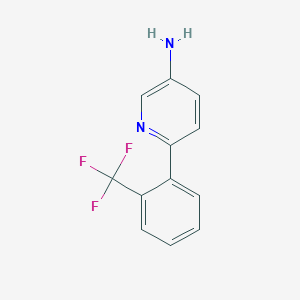
![2-{6,7-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid](/img/structure/B7847578.png)
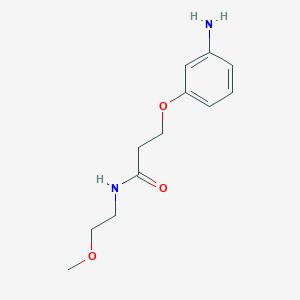
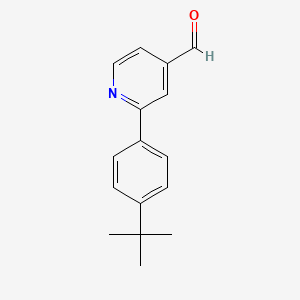
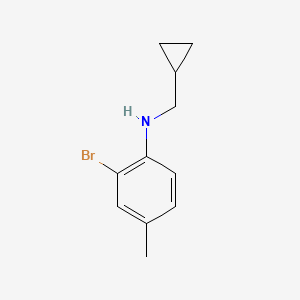

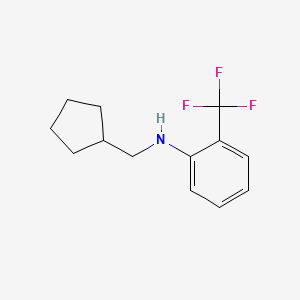
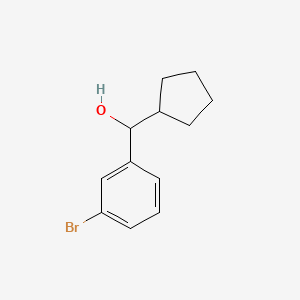

![2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847645.png)
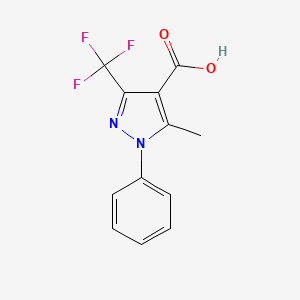
![1-[2-(4-Bromophenyl)ethyl]piperidin-4-one](/img/structure/B7847661.png)
